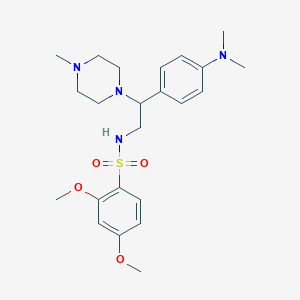

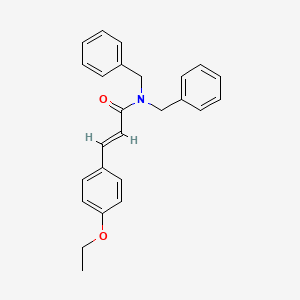

![molecular formula C13H17N3O B2725158 4-[4-(tert-butyl)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860612-43-7](/img/structure/B2725158.png)

4-[4-(tert-butyl)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-[4-(tert-butyl)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms . The tert-butyl group is a common substituent in organic chemistry due to its bulky nature, which can influence the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would likely show the planar 1,2,4-triazole ring, with the tert-butyl group causing some steric hindrance .Chemical Reactions Analysis

1,2,4-Triazoles can participate in various reactions such as alkylation, acylation, and sulfonation . The presence of the tert-butyl group may influence the compound’s reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, 1,2,4-triazoles are stable compounds. The tert-butyl group is non-polar and could increase the compound’s hydrophobicity .Applications De Recherche Scientifique

Organic Synthesis and Catalysis

Research on triazole-based compounds and their derivatives highlights their utility in organic synthesis, particularly in the formation of complex molecules and as ligands in catalytic systems. For example, palladium(II) complexes with triazole-based N-heterocyclic carbene (NHC) ligands have demonstrated promising performance in Suzuki–Miyaura cross-coupling reactions, showcasing their potential in facilitating bond-forming reactions under mild conditions (Turek et al., 2014). This application is indicative of the broader utility of triazole derivatives in catalysis, offering a pathway to more efficient and environmentally friendly chemical processes.

Antioxidant Properties

The synthesis and study of novel triazole derivatives have also been explored for their antioxidant activities. This is exemplified by the work on 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, where compounds demonstrated in vitro antioxidant activities, suggesting their potential use in designing molecules with health-related benefits (Yüksek et al., 2015).

Material Science and Photophysics

Triazole compounds have applications in material science, particularly in the development of novel materials with unique photophysical properties. The study of 3-[2-(phenyl)benzoxazol-5-yl]alanine derivatives, for example, has shed light on how substituents in the phenyl ring influence photophysical properties, which could have implications for designing optoelectronic devices (Guzow et al., 2005).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-(4-tert-butylphenyl)-3-methyl-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-9-14-15-12(17)16(9)11-7-5-10(6-8-11)13(2,3)4/h5-8H,1-4H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLLDWQGYSJIGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)N1C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

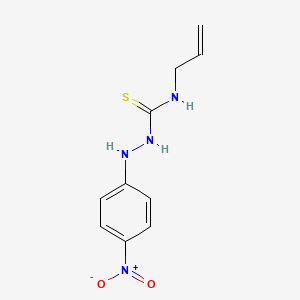

![2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine](/img/structure/B2725075.png)

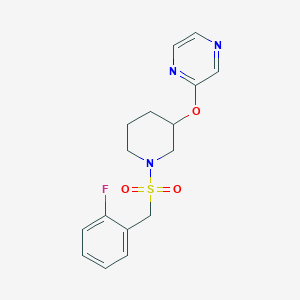

![3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B2725077.png)

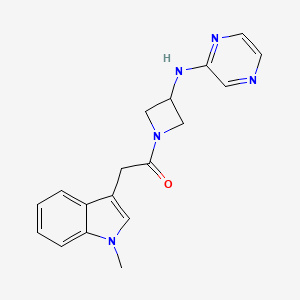

![2-(4-(ethylsulfonyl)phenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2725085.png)

![1-(4-Chloro-2-methoxy-5-methylphenyl)-3-{[(4-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2725087.png)

![4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)

![Ethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2725091.png)

![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B2725096.png)